2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide
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Description
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H14FN5O2 and its molecular weight is 315.308. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withReceptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
This inhibition could potentially block the necroptosis signaling pathway, thereby preventing cell death and inflammation .
Biochemical Pathways
The compound likely affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that occurs when cells are exposed to certain types of cellular stress. Inhibition of RIPK1 can prevent the activation of this pathway, thereby preventing cell death and reducing inflammation .
Pharmacokinetics
A similar compound was found to have a clearance rate of 1840 mL/min/g and a half-life of 7533 minutes . It also displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and cell death due to its potential inhibitory effect on the necroptosis signaling pathway . This could make it a potential therapeutic agent for treating various inflammatory diseases .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the efficacy of a similar compound as a corrosion inhibitor was found to improve with the amount of the compound but reduced somewhat with temperature . Furthermore, the compound was found to chemisorb on the surface of carbon steel, enhancing its hydrophobicity . .
Biochemical Analysis
Biochemical Properties
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulatory factor in the necroptosis signaling pathway . This inhibition can potentially modulate inflammatory responses and cell death processes, making it a promising candidate for treating inflammatory diseases.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to block TNFα-induced necroptosis in both human and murine cells, thereby preventing cell death and inflammation . This modulation of cell signaling pathways highlights its potential therapeutic applications.
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to RIPK1 with high affinity, inhibiting its kinase activity and subsequent phosphorylation of downstream targets in the necroptosis pathway . This inhibition disrupts the signaling cascade, leading to reduced inflammation and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits stability under various conditions, with a half-life of approximately 75.33 minutes in liver microsomal assays . Long-term studies have shown that it maintains its inhibitory effects on RIPK1, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, some adverse effects have been observed, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound: is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolic clearance with a rate of 18.40 mL/min/g in liver microsomal assays . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of This compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to have favorable pharmacokinetic characteristics, with an oral bioavailability of 59.55% . This suggests efficient absorption and distribution within the body.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on RIPK1 . This targeting is likely mediated by specific signals or post-translational modifications that ensure its proper localization.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-9-12-7-18-21(11-5-3-10(16)4-6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCWHXYTBBRESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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